![molecular formula C16H16O B14715995 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 15323-25-8](/img/structure/B14715995.png)
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is an organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by a tricyclic structure with a hydroxyl group at the 5th position and a methyl group at the 5th position of the central cycloheptene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts alkylation, cyclization, and subsequent reduction. The overall yield and efficiency of the process can be optimized by fine-tuning reaction conditions and using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of tricyclic compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine
Uniqueness
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to the presence of both a hydroxyl group and a methyl group on the central cycloheptene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
15323-25-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C16H16O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3 |
InChI Key |
SWYBRHAXFWXXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


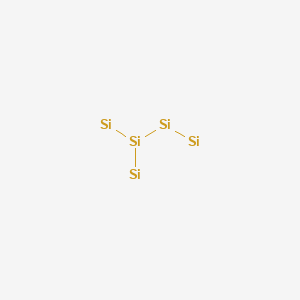
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
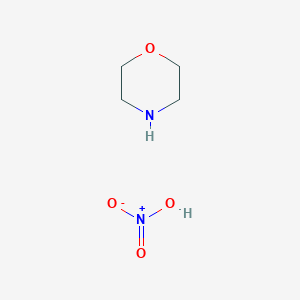

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)
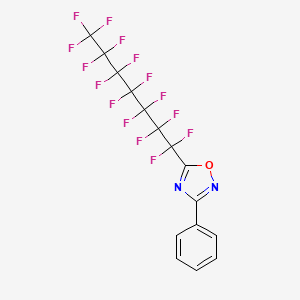


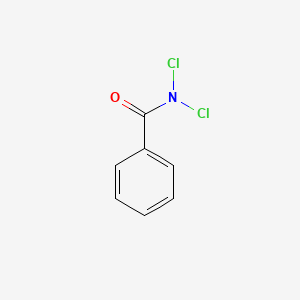


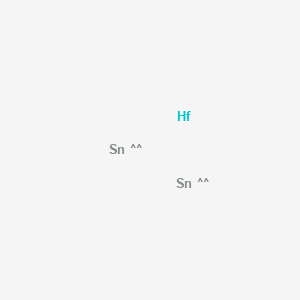
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
